

A Technical Guide to S-2 Methanandamide (CAS: 157182-48-4)

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Compound of Interest		
Compound Name:	S-2 Methanandamide	
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Abstract

This technical guide provides a comprehensive overview of **S-2 Methanandamide**, a potent and metabolically stable synthetic analog of the endocannabinoid anandamide. Identified by the Chemical Abstracts Service (CAS) number 157182-48-4, **S-2 Methanandamide** is a valuable research tool for investigating the endocannabinoid system, particularly the cannabinoid type 1 (CB1) receptor. This document details its physicochemical properties, receptor binding affinities, and functional activity. Furthermore, it outlines detailed experimental protocols for its characterization and provides diagrams of its primary signaling pathway and relevant experimental workflows.

Introduction

S-2 Methanandamide, also known by its synonyms (S)-(+)-Arachidonyl-2'-Hydroxy-1'-Propylamide and N-(2S-hydroxypropyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a chiral molecule that exhibits high affinity and efficacy as a CB1 receptor agonist.[1][2] Its structural modification, specifically the methylation at the 2-position of the ethanolamine head group, confers enhanced stability against enzymatic degradation by fatty acid amide hydrolase (FAAH) compared to its endogenous counterpart, anandamide.[1] This increased metabolic stability makes **S-2 Methanandamide** a more reliable and potent tool for in vitro and in vivo studies of the endocannabinoid system.



Physicochemical Properties

A summary of the key physicochemical properties of **S-2 Methanandamide** is presented in Table 1.

Property	Value	Reference(s)
CAS Number	157182-48-4	[2]
Molecular Formula	C23H39NO2	[2][3]
Molecular Weight	361.6 g/mol	[2][3]
Appearance	A solution in ethanol	[2]
Purity	≥98%	[2]
SMILES	CCCCC/C=C\C/C=C\C/C=C\C/ C=C\CCCC(=O)NCC(C)O	[3]
InChI Key	HTNMZCWZEMNFCR- AQNSPSBUSA-N	[2]

Biological Activity Receptor Binding Affinity

S-2 Methanandamide is a potent agonist of the CB1 receptor with significantly lower affinity for the CB2 receptor, demonstrating its selectivity. The binding affinities, expressed as the inhibition constant (Ki), are summarized in Table 2.

Receptor	K _i (nM)	Reference(s)
Human CB1	26	[1][2][3]
Human CB2	8216	

Functional Activity

The functional activity of **S-2 Methanandamide** has been characterized in various in vitro assays. These values, expressed as the half-maximal inhibitory concentration (IC₅₀) or half-

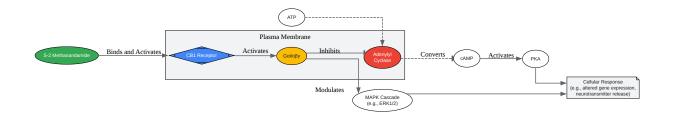


maximal effective concentration (EC₅₀), are presented in Table 3. The inclusion of the FAAH inhibitor phenylmethylsulfonyl fluoride (PMSF) in some assays highlights the compound's stability to enzymatic degradation.

Assay	IC50 / EC50 (nM)	Conditions	Reference(s)
CB1 Receptor Activation	173	with PMSF	
Murine Vas Deferens Twitch Response Inhibition	47	[1][2]	-

Signaling Pathways

As a CB1 receptor agonist, **S-2 Methanandamide** primarily initiates signaling through the Gαi/o subunit of the heterotrimeric G-protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream of this, the βγ subunits of the G-protein can modulate various effector proteins, including ion channels and kinases. A key consequence is the modulation of the mitogenactivated protein kinase (MAPK) cascade, particularly the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2).



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Figure 1. S-2 Methanandamide signaling via the CB1 receptor.

Experimental Protocols Synthesis of S-2 Methanandamide

The synthesis of **S-2 Methanandamide** involves the asymmetric synthesis of the chiral N-(2S-hydroxypropyl) headgroup followed by its coupling with arachidonic acid. A general synthetic strategy is outlined below. A detailed, step-by-step protocol for the specific synthesis of **S-2 Methanandamide** is not readily available in the public domain, but the following represents a common approach for this class of compounds.

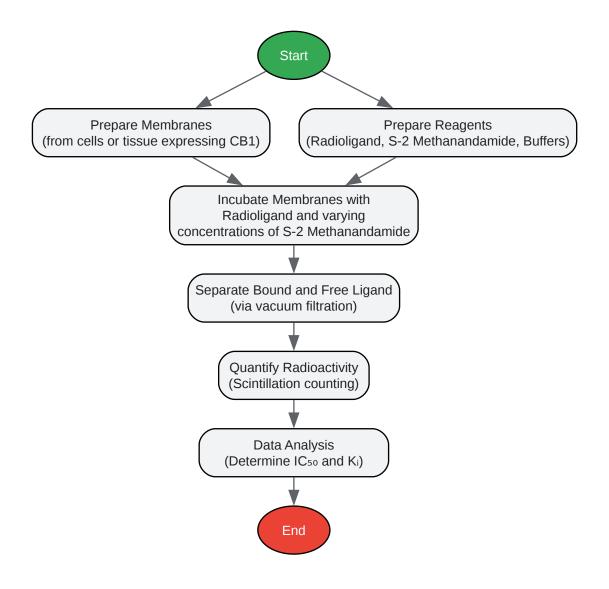
General Asymmetric Synthesis Strategy:

- Preparation of Chiral Amine: The synthesis typically starts with a commercially available chiral precursor, such as (S)-alaninol, which is then appropriately protected.
- Activation of Arachidonic Acid: Arachidonic acid is converted to a more reactive species, such as an acyl chloride or an activated ester, to facilitate amide bond formation.
- Coupling Reaction: The protected chiral amine is reacted with the activated arachidonic acid in the presence of a suitable base and coupling agent.
- Deprotection: The protecting group on the hydroxyl function of the headgroup is removed under appropriate conditions to yield the final product, S-2 Methanandamide.
- Purification: The final compound is purified using chromatographic techniques, such as column chromatography, to achieve high purity.

Competitive Radioligand Binding Assay for CB1 Receptor

This protocol describes a method to determine the binding affinity of **S-2 Methanandamide** for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.





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Figure 2. Workflow for a competitive radioligand binding assay.

Materials:

- Cell membranes expressing the human CB1 receptor
- Radioligand (e.g., [3H]CP55,940)
- S-2 Methanandamide
- Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)
- Wash Buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4)



- 96-well plates
- Glass fiber filters
- Scintillation fluid and counter

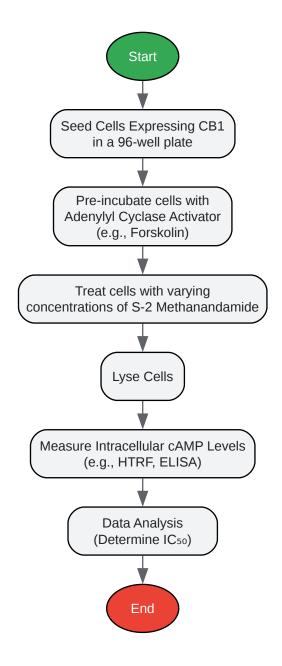
Procedure:

- Plate Setup: In a 96-well plate, add assay buffer to all wells.
- Compound Addition: Add serial dilutions of S-2 Methanandamide to the appropriate wells.
 Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known CB1 ligand).
- Radioligand Addition: Add a fixed concentration of the radioligand to all wells.
- Membrane Addition: Add the CB1 receptor-containing membranes to all wells.
- Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters several times with ice-cold wash buffer.
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the **S-2 Methanandamide** concentration and fit the data using a non-linear regression model to determine the IC₅₀. Calculate the K_i using the Cheng-Prusoff equation.

In Vitro Functional Assay: cAMP Inhibition

This protocol measures the ability of **S-2 Methanandamide** to inhibit adenylyl cyclase activity, a hallmark of CB1 receptor activation.





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Figure 3. Workflow for a cAMP inhibition assay.

Materials:

- Cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells)
- S-2 Methanandamide
- Forskolin (or another adenylyl cyclase activator)



- cAMP detection kit (e.g., HTRF, ELISA)
- Cell culture medium and supplements
- 96-well cell culture plates

Procedure:

- Cell Seeding: Seed the CB1-expressing cells into a 96-well plate and allow them to adhere and grow to an appropriate confluency.
- Pre-incubation: Pre-incubate the cells with a fixed concentration of forskolin to stimulate cAMP production.
- Agonist Treatment: Add serial dilutions of S-2 Methanandamide to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
- Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's protocol.
- cAMP Detection: Measure the intracellular cAMP levels using the chosen detection method.
- Data Analysis: Plot the cAMP levels as a function of the **S-2 Methanandamide** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

In Vivo Behavioral Assays in Mice

The following protocols describe common behavioral assays in mice to assess the cannabinoid-like effects of **S-2 Methanandamide**, such as analgesia and catalepsy.

5.4.1. Hot Plate Test for Analgesia

This test measures the latency of a mouse to react to a thermal stimulus, providing an indication of the analgesic properties of a compound.

Procedure:

Acclimation: Acclimate the mice to the testing room and the hot plate apparatus.



- Baseline Measurement: Determine the baseline latency for each mouse to lick a hind paw or jump on a hot plate set to a constant temperature (e.g., 52-55°C). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
- Drug Administration: Administer **S-2 Methanandamide** (e.g., via intraperitoneal injection) at the desired doses.
- Post-treatment Measurement: At a specified time after drug administration, place the mouse back on the hot plate and record the latency to respond.
- Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect.

5.4.2. Bar Test for Catalepsy

This test assesses the cataleptic state of a mouse by measuring the time it remains in an externally imposed, awkward posture.

Procedure:

- Apparatus: Use a horizontal bar raised a few centimeters from a flat surface.
- Drug Administration: Administer **S-2 Methanandamide** at the desired doses.
- Testing: At a specified time after drug administration, gently place the mouse's forepaws on the bar.
- Measurement: Record the time it takes for the mouse to remove both forepaws from the bar.
 A maximum time (e.g., 180 seconds) is typically set.
- Data Analysis: Compare the descent latencies of the treated mice to those of vehicle-treated control mice.

Conclusion

S-2 Methanandamide (CAS 157182-48-4) is a potent and selective CB1 receptor agonist with enhanced metabolic stability compared to anandamide. Its well-defined physicochemical and pharmacological properties make it an indispensable tool for researchers in the fields of



cannabinoid biology, pharmacology, and drug development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the investigation and characterization of this important research compound.

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